(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2R)-2-acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-10(24)22(23-11(2)25)8-7-14-15(9-22)21(29)17-16(20(14)28)18(26)12-5-3-4-6-13(12)19(17)27/h3-6,28-29H,7-9H2,1-2H3,(H,23,25)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIFRNSMBGXSZ-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide typically involves multiple steps, including the formation of the tetracycline core structure followed by specific functional group modifications. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracycline core through cyclization of precursor molecules.
Functional Group Modifications: Introduction of acetyl and hydroxyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential pharmaceutical applications.
Biology
Antibacterial Studies: Investigated for its antibacterial properties against a wide range of bacterial strains.
Medicine
Antibiotic Development: Explored as a potential antibiotic for treating bacterial infections.
Industry
Pharmaceutical Manufacturing: Used in the production of antibiotic formulations.
Mechanism of Action
The mechanism of action of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis and leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally analogous acetamide derivatives, drawing from diverse sources (synthetic pharmaceuticals, natural products, and agrochemicals).
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Diversity: The target compound’s hexahydrotetracene core distinguishes it from linear backbones (e.g., hexane in compound g ) or heterocyclic systems (e.g., thiazolidinone in compound 5j ).
Functional Group Variations: Hydroxyl and Ketone Groups: Present in both the target compound and compound 5j , these groups enhance solubility and enable hydrogen bonding. However, the nitro group in 5j introduces electron-withdrawing effects absent in the target, which may alter reactivity. Acetamide Substituents: While the target and compound g share acetamide groups, the latter’s phenoxy and phenyl substituents suggest divergent bioactivity (e.g., antimicrobial vs. hypothetic anticancer applications).
Stereochemical Specificity :
- The (R)-configuration of the target contrasts with the (S,S,S)-configuration in compound g . Stereochemistry critically impacts molecular recognition; for example, compound g ’s S-configuration aligns with peptide-derived drug design, whereas the target’s R-configuration may optimize interactions with chiral enzyme pockets.
Agrochemical vs. Pharmaceutical Focus :
- Chloroacetamides like Alachlor prioritize functional simplicity (chlorine, methoxymethyl) for herbicidal activity, whereas the target’s hydroxyl and ketone groups suggest a therapeutic orientation.
Table 2: Spectroscopic Data Comparison
Note: Spectroscopic data for the target compound are unavailable in the provided evidence. Compound 5j’s IR and NMR profiles highlight its amide and hydroxyl functionalities, which are structurally analogous to the target’s acetamide and hydroxyl groups .
Methodological Considerations
The lumping strategy —grouping compounds with similar functional groups or scaffolds—could theoretically classify the target with other hydroxylated acetamides (e.g., compound 5j ) for property prediction. However, its unique tetracyclic core necessitates separate evaluation to avoid oversimplification.
Biological Activity
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is a complex organic compound classified as a tetracycline antibiotic. This compound exhibits significant biological activity primarily through its antibacterial properties and is under investigation for various medical applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetracene backbone with multiple functional groups that contribute to its biological activity. Here are some key properties:
| Property | Value |
|---|---|
| IUPAC Name | N-[(2R)-2-acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide |
| Molecular Formula | C22H19NO6 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 104319-02-0 |
The primary mechanism of action involves inhibition of bacterial protein synthesis . The compound binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action disrupts protein synthesis and ultimately leads to bacterial cell death.
Antibacterial Properties
This compound has been studied against various bacterial strains. Research indicates that it exhibits broad-spectrum antibacterial activity comparable to other tetracycline derivatives such as doxycycline and minocycline.
Case Study: Efficacy Against Bacterial Strains
A study conducted on the antibacterial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured against several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pneumoniae | 4 |
These results indicate that this compound has potent antibacterial properties that may be useful in treating infections caused by resistant strains.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated-dose toxicity studies in animal models:
- Cardiovascular System : No significant adverse effects were observed.
- Central Nervous System : No neurotoxic effects were noted.
- Respiratory System : The compound showed no detrimental effects following chronic exposure.
These findings suggest a favorable safety profile for potential therapeutic use .
Pharmaceutical Development
Due to its unique structure and biological activity, this compound is being explored for development into new antibiotic formulations. Its ability to overcome resistance mechanisms in bacteria makes it a candidate for further research.
Comparison with Other Antibiotics
The compound's efficacy and mechanism of action can be compared with other well-known antibiotics. Below is a comparative summary:
| Antibiotic | Mechanism of Action | Spectrum of Activity |
|---|---|---|
| Tetracycline | Inhibits protein synthesis | Broad-spectrum |
| Doxycycline | Inhibits protein synthesis | Broad-spectrum |
| Minocycline | Inhibits protein synthesis | Broad-spectrum |
| (R)-N-(...) | Inhibits protein synthesis | Broad-spectrum with unique efficacy |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide, and how is purity ensured during synthesis?
- Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., chloroacetyl chloride with amines) in the presence of triethylamine, followed by purification via recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For example, TLC with pet-ether as a mobile phase ensures intermediate purity .
Q. How is the stereochemical configuration (R) of the compound confirmed?
- Methodological Answer : Enantioselective synthesis protocols, such as chiral auxiliary-assisted reactions or asymmetric catalysis, are employed. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) and X-ray crystallography are used to confirm stereochemistry. For example, specific coupling constants in NMR or crystal lattice data validate the (R)-configuration .
Q. What safety precautions are required when handling this compound in the lab?
- Methodological Answer : Due to acute toxicity and skin corrosion risks (GHS Hazard Statements H301, H314), use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Emergency protocols include rinsing exposed skin/eyes with water for ≥15 minutes and immediate medical consultation. Storage requires inert conditions (argon/nitrogen) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct systematic stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity) across pH 1–13. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) and correlate with kinetic models (e.g., Arrhenius plots). Discrepancies often arise from residual solvents or trace metal catalysts; thus, inductively coupled plasma mass spectrometry (ICP-MS) is recommended for impurity profiling .
Q. What advanced strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Co-solvency (e.g., PEG-400/water mixtures) or solid dispersion techniques (e.g., spray-drying with polyvinylpyrrolidone) enhance solubility. Solubility parameters are quantified using dynamic light scattering (DLS) and phase solubility diagrams. For in vivo compatibility, validate formulations via murine models with plasma concentration-time curves .
Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins (e.g., serum albumin). For nucleic acid interactions, electrophoretic mobility shift assays (EMSA) or fluorescence quenching studies are employed. Molecular docking simulations (e.g., AutoDock Vina) provide mechanistic insights .
Q. What methodologies address low yields in enantioselective synthesis?
- Methodological Answer : Optimize chiral catalysts (e.g., Ru-BINAP complexes) and reaction conditions (temperature, solvent polarity). For example, using formic acid derivatives as CO surrogates in palladium-catalyzed reductive cyclization improves enantiomeric excess (ee). Yield and ee are quantified via chiral HPLC with UV detection .
Data Analysis and Experimental Design
Q. How to design a robust assay for assessing the compound’s redox behavior in aqueous media?
- Methodological Answer : Cyclic voltammetry (CV) in phosphate-buffered saline (pH 7.4) at scan rates of 10–100 mV/s identifies oxidation/reduction potentials. Complement with electron paramagnetic resonance (EPR) to detect radical intermediates. Control experiments under nitrogen purge eliminate oxygen interference .
Q. What statistical approaches resolve variability in bioactivity data across cell lines?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to distinguish cell line-specific responses. Normalize data using Z-scores and validate via ANOVA with post-hoc Tukey tests. Reproducibility is ensured by triplicate experiments with independent cell passages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
